molecular formula C16H16N2O4 B5795518 N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide

N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide

Cat. No.: B5795518
M. Wt: 300.31 g/mol
InChI Key: CKOMFSRSNZTKMS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide typically involves the reaction of 4-methoxyphenethylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-[2-(4-methoxyphenyl)ethyl]-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group may play a role in the compound’s reactivity, potentially leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-[2-(4-methoxyphenyl)ethyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group, which may result in different biological activities.

    N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological properties.

    N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide: Similar structure but with the nitro group in a different position, which may influence its chemical and biological behavior.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-15-7-5-12(6-8-15)9-10-17-16(19)13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOMFSRSNZTKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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